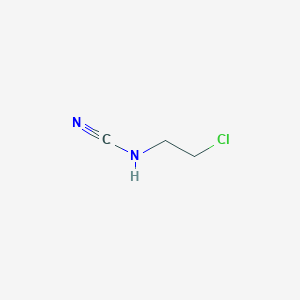
N-(2-Chloroethyl)cyanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Chloroethyl)cyanamide: is an organic compound characterized by the presence of a chloroethyl group attached to a cyanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions:
Base-Mediated Aminoalkylation: One common method involves the base-mediated aminoalkylation of aryl thiourea with halides.
Iron-Mediated Desulfurization: Another method involves the iron-mediated desulfurization of isothiocyanates under mild reaction conditions.
Oxidation-Cyanation: An operationally simple oxidation-cyanation method uses N-chlorosuccinimide and zinc cyanide as reagents.
Industrial Production Methods: Industrial production often involves large-scale synthesis using the above methods, optimized for higher yields and cost-effectiveness. Continuous-flow processes and safer electrophilic cyanation reagents are also employed to enhance safety and efficiency .
Chemical Reactions Analysis
Types of Reactions:
Nucleophilic Substitution: N-(2-Chloroethyl)cyanamide undergoes nucleophilic substitution reactions, where the chloroethyl group is replaced by various nucleophiles.
Cycloaddition Reactions: The compound can participate in transition-metal catalyzed cycloaddition reactions, forming heterocycles.
Dimerization: It can dimerize to form 2-cyanoguanidine (dicyandiamide) or trimerize to form melamine.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols under basic conditions.
Cycloaddition: Transition metals like palladium or nickel are used as catalysts.
Dimerization: This reaction is typically acid-catalyzed or occurs at low temperatures.
Major Products:
- 2-Cyanoguanidine (Dicyandiamide)
- Melamine
- Various heterocycles
Scientific Research Applications
Chemistry: N-(2-Chloroethyl)cyanamide is used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology and Medicine:
Industry: In the industrial sector, it is used in the production of polymers, resins, and other materials. It also finds applications in agriculture as a nitrification inhibitor .
Mechanism of Action
Molecular Targets and Pathways: N-(2-Chloroethyl)cyanamide exerts its effects through various mechanisms, including the inhibition of specific enzymes and the disruption of cellular processes. For example, it can inhibit carbonic anhydrase and cathepsin K, affecting metabolic pathways and cellular functions .
Comparison with Similar Compounds
- N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS)
- 2-Cyanoguanidine (Dicyandiamide)
- Melamine
Uniqueness: N-(2-Chloroethyl)cyanamide is unique due to its chloroethyl group, which imparts distinct reactivity and chemical properties compared to other cyanamide derivatives. This makes it particularly useful in specific synthetic applications and industrial processes .
Properties
Molecular Formula |
C3H5ClN2 |
|---|---|
Molecular Weight |
104.54 g/mol |
IUPAC Name |
2-chloroethylcyanamide |
InChI |
InChI=1S/C3H5ClN2/c4-1-2-6-3-5/h6H,1-2H2 |
InChI Key |
NVAABIDUCJHJKR-UHFFFAOYSA-N |
Canonical SMILES |
C(CCl)NC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![14-Phenyl-12,14-dihydrobenzo[a]indolo[3,2-h]carbazole](/img/structure/B13354836.png)
![4-amino-5-[1-(methylsulfonyl)piperidin-3-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B13354846.png)
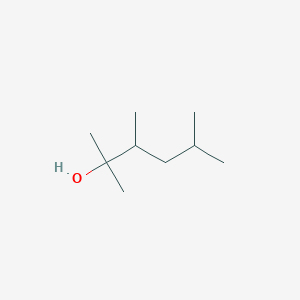
![5-(benzenesulfonyl)-11-(2,6-difluoro-3,5-dimethoxyphenyl)-13-ethyl-5,7,11,13-tetrazatricyclo[7.4.0.02,6]trideca-1,3,6,8-tetraen-12-one](/img/structure/B13354851.png)
![5-({[(4-Ethylphenyl)carbonyl]carbamothioyl}amino)-2-hydroxybenzoic acid](/img/structure/B13354852.png)
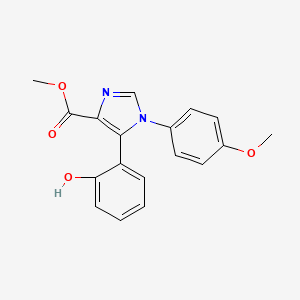

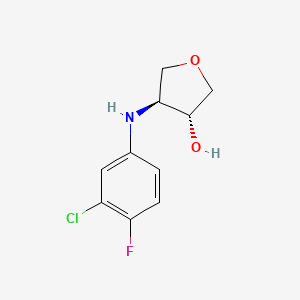

![N-isopropyl-2-[3-(thieno[2,3-b]pyridin-2-ylcarbonyl)-1H-indol-1-yl]acetamide](/img/structure/B13354871.png)
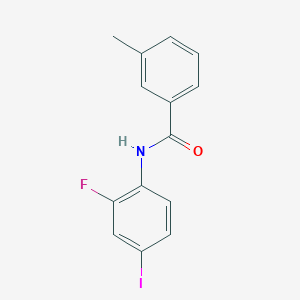
![(6-Fluoro-2-phenyl-4H-benzo[d][1,3]dioxin-8-yl)methyl 2-(methylthio)nicotinate](/img/structure/B13354885.png)
